
Neocyclomorusin
Descripción general
Descripción
Neocyclomorusin is a flavonoid compound that can be isolated from Erythrina sigmoidea . It has been found to inhibit the CCRF-CEM cell line with an IC50 value of 59.02 μM .
Synthesis Analysis
The synthesis of Neocyclomorusin involves key steps such as a Friedel-Crafts reaction, a Baker-Venkataraman (BK-VK) rearrangement, a selective epoxidation, and a novel SN2-type cyclization .Molecular Structure Analysis
Neocyclomorusin has a molecular formula of C25H24O7 . It has an average mass of 436.454 Da and a mono-isotopic mass of 436.152191 Da . It has been observed that Neocyclomorusin has a similar pentacyclic structure formed by the ring closure of the prenyl group .Aplicaciones Científicas De Investigación
Cytotoxic Activity
Neocyclomorusin has been found to exhibit excellent cytotoxic effects on the growth of human cervical epithelioid carcinoma (HeLa) cell lines . This suggests that Neocyclomorusin could potentially be used in the treatment of certain types of cancer .
Antioxidant Activity
Among various compounds, Neocyclomorusin showed the highest radical scavenging activity . This indicates that Neocyclomorusin could be used as a natural antioxidant, which could have various health benefits, including the prevention of diseases caused by oxidative stress .
Antimicrobial Activity
Although Neocyclomorusin exhibited low antimicrobial activity against Staphylococcus aureus ATCC 25923 , it’s worth noting that further research could potentially uncover more effective antimicrobial applications for this compound .
Synthesis
Neocyclomorusin, a natural bioactive pyranoflavone mainly isolated from plants of the Moraceae family, was synthesized for the first time using a Friedel-Crafts reaction, a Baker-Venkataraman (BK-VK) rearrangement, a selective epoxidation, and a novel SN2-type cyclization . This synthesis process could be used in the production of Neocyclomorusin for various applications .
Pharmaceutical Applications
The documented medicinal effects of Neocyclomorusin open up the possibilities of pharmaceutical applications . Given its cytotoxic and antioxidant activities, it could potentially be used in the development of new drugs .
Research Tool
Given its unique properties and effects, Neocyclomorusin can be used as a research tool in various fields of study, including medicinal chemistry, pharmacology, and cell biology .
Mecanismo De Acción
Target of Action
Neocyclomorusin is a natural bioactive pyranoflavone primarily isolated from plants of the Moraceae family . It has been found to exhibit significant inhibitory activity against Klebsiella pneumoniae ATCC11296 and Enterobacter cloacae BM47 , with a minimal inhibitory concentration (MIC) value of 4 µg/mL . It also shows cytotoxic effects on the growth of human cervical epithelioid carcinoma (HeLa) cell lines .
Mode of Action
It has been observed to exhibit excellent cytotoxic effects on the growth of hela cell lines This suggests that Neocyclomorusin may interact with cellular targets in these cells, leading to their death
Biochemical Pathways
It also shows the highest radical scavenging activity, indicating its potential role in oxidative stress pathways .
Result of Action
Neocyclomorusin has been found to exhibit cytotoxic effects on HeLa cell lines, suggesting that it may induce cell death in these cells . It also shows antimicrobial activity against certain bacterial strains . Moreover, Neocyclomorusin has been observed to have the highest radical scavenging activity, indicating its potential antioxidant properties .
Propiedades
IUPAC Name |
11,20-dihydroxy-16-(2-hydroxypropan-2-yl)-7,7-dimethyl-2,8,17-trioxapentacyclo[12.9.0.03,12.04,9.018,23]tricosa-1(14),3(12),4(9),5,10,18(23),19,21-octaen-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O7/c1-24(2)8-7-14-18(32-24)11-16(27)20-21(28)15-10-19(25(3,4)29)30-17-9-12(26)5-6-13(17)22(15)31-23(14)20/h5-9,11,19,26-27,29H,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIVBOLDWRIFMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2OC4=C(C3=O)CC(OC5=C4C=CC(=C5)O)C(C)(C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001316927 | |
| Record name | Neocyclomorusin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001316927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Neocyclomorusin | |
CAS RN |
62596-35-4 | |
| Record name | Neocyclomorusin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62596-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neocyclomorusin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001316927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the antibacterial activity of Neocyclomorusin?
A1: While structurally similar prenylated flavonoids like morusin and cudraflavone B exhibit promising antibacterial activity against Gram-positive bacteria like Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis [, ], Neocyclomorusin itself displays disappointing antimicrobial activity against these strains, as well as against Escherichia coli [].
Q2: Are there any other potential therapeutic targets for Neocyclomorusin?
A2: Yes, research suggests that Neocyclomorusin, alongside other flavonoids isolated from Morus lhou, displays inhibitory activity against cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) []. This inhibition could be relevant for conditions where cholinergic transmission is affected.
Q3: What is known about the source and isolation of Neocyclomorusin?
A3: Neocyclomorusin is primarily found in plants belonging to the Moraceae family, including the Morus genus (mulberry trees) [, ]. It has been successfully isolated from the root bark of Morus lhou and the roots of Milicia excelsa [, ].
Q4: What analytical techniques are used to characterize Neocyclomorusin?
A4: The structure of Neocyclomorusin has been elucidated using various spectroscopic techniques, including but not limited to, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques allow for the determination of the compound's molecular formula, weight, and structural features [, , ].
Q5: Has Neocyclomorusin been investigated for its cytotoxic activity?
A5: While Neocyclomorusin's cytotoxic activity hasn't been extensively documented in the provided research, a related compound, notabilisin K, isolated alongside morusin and neocyclomorusin from Morus notabilis, exhibited cytotoxic effects against various human cancer cell lines []. This suggests a potential area of further research for Neocyclomorusin and its analogues.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




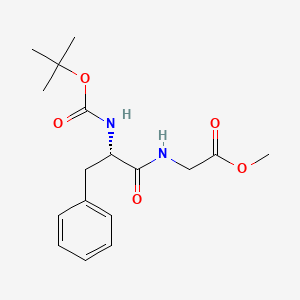
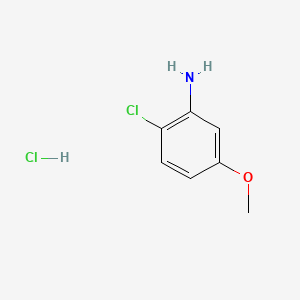
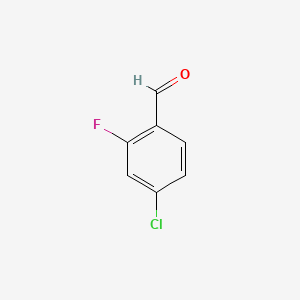
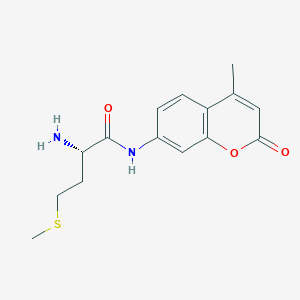
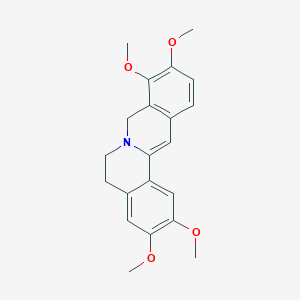
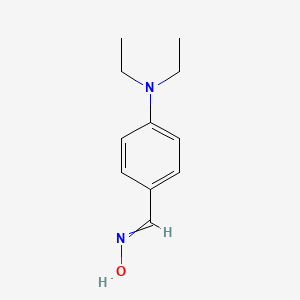
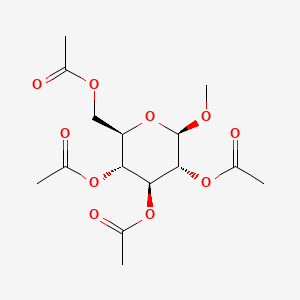
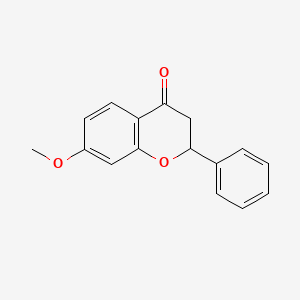
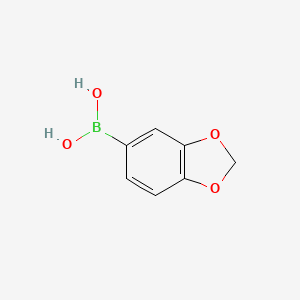
![1-[(Ammoniooxy)methyl]-2-chlorobenzene chloride](/img/structure/B1630996.png)

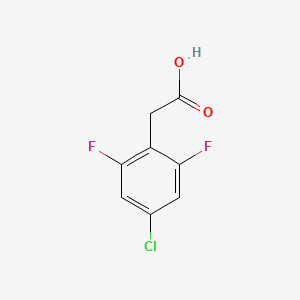
![3'-Bromo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1631002.png)